1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound that features a naphthyl group attached to a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 1-naphthylamine with barbituric acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinetrione structure. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinetrione derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydropyrimidinetrione derivatives, and various substituted naphthyl derivatives .
Scientific Research Applications
1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A precursor in the synthesis of 1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE.
Barbituric Acid: Another precursor used in the synthesis.
Naphthoquinone Derivatives: Products of oxidation reactions involving the compound.
Uniqueness
1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its combination of a naphthyl group with a pyrimidinetrione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10N2O3 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H10N2O3/c17-12-8-13(18)16(14(19)15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,17,19) |
InChI Key |
FBTUYLURDOZALK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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